molecular formula C24H42N2OS3 B8503124 N-[2,4-bis(methylthio)-6-methylpyridin-3-yl]-2-hexylthiode canoic amide

N-[2,4-bis(methylthio)-6-methylpyridin-3-yl]-2-hexylthiode canoic amide

Cat. No.: B8503124
M. Wt: 470.8 g/mol
InChI Key: XAMYAYIMCKELIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2,4-bis(methylthio)-6-methylpyridin-3-yl]-2-hexylthiode canoic amide is a useful research compound. Its molecular formula is C24H42N2OS3 and its molecular weight is 470.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C24H42N2OS3

Molecular Weight

470.8 g/mol

IUPAC Name

2-hexylsulfanyl-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]decanamide

InChI

InChI=1S/C24H42N2OS3/c1-6-8-10-12-13-14-16-20(30-17-15-11-9-7-2)23(27)26-22-21(28-4)18-19(3)25-24(22)29-5/h18,20H,6-17H2,1-5H3,(H,26,27)

InChI Key

XAMYAYIMCKELIP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(=O)NC1=C(C=C(N=C1SC)C)SC)SCCCCCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4.19 g (13.7 mmol) 2-hexylthiodecanoyl chloride, prepared according to Example 4A, in 15 ml methylene chloride was added dropwise with stirring under nitrogen to a solution of 2.75 g (13.7 mmol) 3-amino-2,4-bis(methylthio)-6-methylpyridine in 30 ml pyridine cooled to 5° C. The reaction mixture was stirred at room temperature under nitrogen overnight. Methylene chloride (250 ml) was then added to the reaction mixture and the resulting solution was washed with 3×50 ml 3N aqueous hydrochloric acid solution, 2×50 ml water, 1×50 ml saturated aqueous sodium bicarbonate solution and 1×50 ml brine. The methylene chloride solution was dried over anhydrous sodium sulfate, filtered and concentrated to dryness in vacuo. The solid residue (6.5 g) was recrystallized from petroleum ether to yield 4.7 g of the title compound, m.p. 75°-76.5° C. (72.8% yield).
Name
2-hexylthiodecanoyl chloride
Quantity
4.19 g
Type
reactant
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
72.8%

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